molecular formula C9H8BrN3O B15332796 [5-(4-Bromophenyl)-1H-1,2,4-triazol-3-yl]methanol

[5-(4-Bromophenyl)-1H-1,2,4-triazol-3-yl]methanol

Cat. No.: B15332796
M. Wt: 254.08 g/mol
InChI Key: LUYZLFFTPUTDQU-UHFFFAOYSA-N
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Description

[5-(4-Bromophenyl)-1H-1,2,4-triazol-3-yl]methanol is a triazole-based compound characterized by a 1,2,4-triazole core substituted with a 4-bromophenyl group at position 5 and a hydroxymethyl (-CH2OH) group at position 2. This structural framework is associated with diverse biological activities, including antimicrobial and anticancer effects, as observed in related triazole derivatives .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8BrN3O

Molecular Weight

254.08 g/mol

IUPAC Name

[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanol

InChI

InChI=1S/C9H8BrN3O/c10-7-3-1-6(2-4-7)9-11-8(5-14)12-13-9/h1-4,14H,5H2,(H,11,12,13)

InChI Key

LUYZLFFTPUTDQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=N2)CO)Br

Origin of Product

United States

Chemical Reactions Analysis

Esterification of the Hydroxymethyl Group

The primary alcohol group undergoes esterification with acylating agents. For example:
Reaction:

[5-(4-Bromophenyl)-1H-1,2,4-triazol-3-yl]methanol+Acetic anhydride[5-(4-Bromophenyl)-1H-1,2,4-triazol-3-yl]methyl acetate\text{this compound} + \text{Acetic anhydride} \rightarrow \text{[5-(4-Bromophenyl)-1H-1,2,4-triazol-3-yl]methyl acetate}

Conditions:

  • Catalyzed by sulfuric acid or pyridine

  • Reflux in anhydrous dichloromethane or THF
    Key Data:
    | Reagent | Product | Yield* | Reference |
    |-------------------|----------------------------------------|--------|-----------|
    | Acetyl chloride | Acetylated derivative | 75–85% | |
    | Benzoyl chloride | Benzoylated derivative | 68–72% | |
    *Yields are approximate and solvent-dependent.

This reaction is critical for modifying solubility or introducing protective groups in synthetic pathways.

Oxidation to Carboxylic Acid or Ketone

The hydroxymethyl group can be oxidized under controlled conditions:
Reaction Pathways:

  • Mild Oxidation (CrO₃/H₂SO₄):

AlcoholCrO3/H2SO4[5-(4-Bromophenyl)-1H-1,2,4-triazol-3-yl]carboxylic acid\text{Alcohol} \xrightarrow{\text{CrO}_3/\text{H}_2\text{SO}_4} \text{[5-(4-Bromophenyl)-1H-1,2,4-triazol-3-yl]carboxylic acid}

  • Strong Oxidation (KMnO₄):

AlcoholKMnO4Ketone intermediate (further degradation possible)\text{Alcohol} \xrightarrow{\text{KMnO}_4} \text{Ketone intermediate (further degradation possible)}

Conditions:

  • Room temperature for mild oxidation

  • Heating (60–80°C) for strong oxidation
    Applications: Useful in prodrug design or metabolic studies.

Nucleophilic Aromatic Substitution at the Bromophenyl Group

The bromine atom on the phenyl ring participates in cross-coupling reactions:
Example: Suzuki-Miyaura Coupling

Br-aryl+Boronic acidPd(PPh3)4Biaryl derivative\text{Br-aryl} + \text{Boronic acid} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Biaryl derivative}

Conditions:

  • Pd(PPh₃)₄ catalyst, Na₂CO₃ base

  • Ethanol/water mixture, 70–90°C
    Key Data:
    | Boronic Acid | Product | Yield | Reference |
    |--------------------|----------------------------------------|--------|-----------|
    | Phenylboronic acid | 4-Phenyl-substituted triazole | 82% | |
    | Vinylboronic acid | Alkenyl-substituted derivative | 65% | |

This reaction diversifies the aryl group for structure-activity relationship (SAR) studies.

Triazole Ring Functionalization

The 1,2,4-triazole core undergoes alkylation or metal coordination:

N-Alkylation

Reaction:

Triazole+Alkyl halideBaseN-Alkylated triazolium salt\text{Triazole} + \text{Alkyl halide} \xrightarrow{\text{Base}} \text{N-Alkylated triazolium salt}

Conditions:

  • K₂CO₃ or Cs₂CO₃ in DMF

  • 50–60°C, 12–24 hours
    Applications: Enhances bioavailability or introduces cationic charges .

Metal Coordination

The triazole ring acts as a ligand for transition metals (e.g., Cu, Zn):
Example:

Triazole+Cu(NO3)2Cu(II)-triazole complex\text{Triazole} + \text{Cu(NO}_3\text{)}_2 \rightarrow \text{Cu(II)-triazole complex}

Properties:

  • Enhanced stability in aqueous media

  • Potential catalytic or antimicrobial activity.

Reduction of the Hydroxymethyl Group

Though less common, the alcohol can be reduced to a methyl group:
Reaction:

AlcoholNaBH4/I2[5-(4-Bromophenyl)-1H-1,2,4-triazol-3-yl]methane\text{Alcohol} \xrightarrow{\text{NaBH}_4/\text{I}_2} \text{[5-(4-Bromophenyl)-1H-1,2,4-triazol-3-yl]methane}

Conditions:

  • NaBH₄/I₂ in THF, reflux

  • Yields: ~50–60% .

Etherification

The hydroxymethyl group forms ethers with alkyl halides:
Reaction:

Alcohol+CH3IAg2OMethyl ether derivative\text{Alcohol} + \text{CH}_3\text{I} \xrightarrow{\text{Ag}_2\text{O}} \text{Methyl ether derivative}

Conditions:

  • Silver oxide catalyst, anhydrous DMF

  • 40–50°C, 6–8 hours.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Halogen-Substituted Phenyl Derivatives
  • [5-(3-Bromophenyl)-1H-1,2,4-triazol-3-yl]methanol (CAS 1505804-80-7) Structural Difference: Bromine at the meta position of the phenyl ring. However, electronic effects (electron-withdrawing nature of Br) remain similar .
  • [5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl]methanol (CAS 26254-18-2) Structural Difference: Chlorine replaces bromine at the para position.
Heterocyclic and Functional Group Variations
  • [5-(Thiophen-2-yl)-1H-1,2,4-triazol-3-yl]methanol (SY355070) Structural Difference: Thiophene replaces the 4-bromophenyl group. However, reduced halogen-mediated hydrophobic interactions may lower membrane permeability .
  • [3-(4-Bromo-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]methanol (CAS 2742656-33-1) Structural Difference: Additional nitro group at the meta position. Impact: The nitro group’s strong electron-withdrawing effect may stabilize the triazole ring but could reduce solubility due to increased polarity .
Sulfur-Containing Derivatives
  • (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol Structural Difference: Sulfanyl (-S-) group replaces hydroxymethyl. Impact: The sulfanyl group increases lipophilicity and enables disulfide bond formation or metal chelation, which may enhance antimicrobial activity compared to the hydroxymethyl analog .
  • 4-Allyl-5-[1-(4-bromophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol (CAS 667412-82-0) Structural Difference: Thiol (-SH) group and allyl substitution. Impact: Thiol groups exhibit higher reactivity (e.g., redox activity) but lower stability under oxidative conditions compared to hydroxymethyl .

Physicochemical Properties

  • Lipophilicity : The 4-bromophenyl group increases logP compared to chloro or methoxy analogs, favoring blood-brain barrier penetration.
  • Solubility : The hydroxymethyl group improves aqueous solubility relative to sulfur-containing analogs (e.g., thiol or sulfanyl derivatives) .

Q & A

Q. What are the optimal synthetic routes for [5-(4-Bromophenyl)-1H-1,2,4-triazol-3-yl]methanol, and how can purity be maximized?

Methodological Answer: The synthesis typically involves cyclization of hydrazine derivatives with nitriles to form the triazole core, followed by functionalization. Key steps include:

  • Triazole Formation : Cyclocondensation of 4-bromophenyl-substituted hydrazine with a nitrile precursor under reflux in ethanol or DMF .
  • Methanol Group Introduction : Reduction of a ketone intermediate (e.g., using NaBH₄ or LiAlH₄) to yield the hydroxymethyl group .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) are critical for achieving >95% purity. Contaminants like unreacted bromophenyl intermediates must be monitored via TLC (Rf ~0.3 in 1:1 hexane:EtOAc) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : The hydroxymethyl proton appears as a singlet at δ ~4.8 ppm, while the triazole C-3 carbon resonates at δ ~150 ppm .
  • IR Spectroscopy : O–H stretching (~3300 cm⁻¹) and triazole C=N absorption (~1600 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 280.1 (calc. 280.0) with bromine isotope patterns .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using SHELXL ( ) or ORTEP-3 ( ) is essential for:

  • Conformational Analysis : The triazole ring adopts a planar geometry, with the bromophenyl group at a dihedral angle of ~85° to the triazole plane .
  • Hydrogen Bonding : The hydroxymethyl group forms intermolecular O–H···N bonds (2.8–3.0 Å), influencing crystal packing .
  • Data Collection : High-resolution (<1.0 Å) data at 100 K minimizes thermal motion artifacts. R factors <5% indicate reliable refinement .

Q. What strategies reconcile contradictory biological activity data across studies?

Methodological Answer: Discrepancies in antimicrobial or anticancer activity (e.g., IC₅₀ variations) arise from:

  • Assay Conditions : Varying cell lines (e.g., HeLa vs. MCF-7) or culture media (RPMI vs. DMEM) alter bioavailability .
  • Structural Analogues : Substituent effects (e.g., electron-withdrawing Br vs. electron-donating OCH₃) modulate target binding. Computational docking (AutoDock Vina) predicts binding affinities to enzymes like CYP450 .
  • Dose-Response Validation : Repetition under standardized protocols (e.g., CLSI guidelines for antimicrobial assays) reduces variability .

Q. How does the bromophenyl group influence reactivity in nucleophilic substitution reactions?

Methodological Answer: The para -bromine atom activates the phenyl ring for SNAr reactions:

  • Kinetics : Reaction with piperidine in DMF at 80°C replaces Br with N-piperidine in ~4 hours (monitored by HPLC).
  • Electronic Effects : The Br group increases ring electrophilicity (Hammett σ⁺ ~0.81), accelerating substitution vs. non-halogenated analogues .
  • Byproduct Control : Excess nucleophile (2 eq.) minimizes di-substitution byproducts, which are detectable via GC-MS .

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